molecular formula C22H17FN4O4S B3396556 N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide CAS No. 1019101-26-8

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B3396556
CAS No.: 1019101-26-8
M. Wt: 452.5 g/mol
InChI Key: WDDJZNITNHESHB-UHFFFAOYSA-N
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Description

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide is a heterocyclic compound featuring a benzodioxole moiety fused to a thiazole ring, which is further connected to a 3-methylpyrazole core. The acetamide side chain incorporates a 2-fluorophenoxy group, introducing both lipophilic and electron-withdrawing characteristics.

Properties

IUPAC Name

N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O4S/c1-13-8-20(25-21(28)10-29-17-5-3-2-4-15(17)23)27(26-13)22-24-16(11-32-22)14-6-7-18-19(9-14)31-12-30-18/h2-9,11H,10,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDJZNITNHESHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2F)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Benzodioxole-Thiazole Hybrids

N-(1,3-Benzodioxol-5-yl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetamide ()
  • Core Structure : Benzodioxole-thiazolo-triazole hybrid.
  • Key Differences :
    • The triazole ring replaces the pyrazole in the target compound.
    • A 4-methylphenyl group on the thiazolo-triazole introduces steric bulk compared to the target’s unsubstituted thiazole.
2-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide ()
  • Core Structure : Benzodioxole-thiazole-acetamide.
  • Key Differences: Lacks the pyrazole ring; instead, a benzoyl group is attached to the thiazole. The 2-fluorophenoxy group in the target is replaced with a benzoyl moiety.
  • Implications: The benzoyl group may increase π-π stacking interactions but reduce metabolic stability compared to the fluorophenoxy ether .

Pyrazole-Thiazole Derivatives

N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide ()
  • Core Structure : Pyrazole-thiazole-acetamide.
  • Key Differences: A phenyl group replaces the benzodioxole-thiazole moiety in the target. The acetamide side chain lacks the 2-fluorophenoxy group.
  • Implications: The absence of benzodioxole and fluorophenoxy may reduce binding affinity in targets requiring aromatic interactions .
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide ()
  • Core Structure : Fluorophenyl-thiadiazole-acetamide.
  • Key Differences :
    • A dihydrothiadiazole replaces the thiazole-pyrazole core.
    • The 4-fluorophenyl group is directly attached to the thiadiazole.
  • Implications : The thiadiazole’s electron-deficient nature may alter redox properties compared to the target’s thiazole .

Fluorinated Aromatic Ether Analogues

N-[4-(4-Fluorophenyl)-5-phenoxy-thiazol-2-yl]-acetamide ()
  • Core Structure: Fluorophenyl-phenoxy-thiazole-acetamide.
  • Key Differences: The benzodioxole and pyrazole are absent; instead, a phenoxy group is attached to the thiazole. Fluorine is at the para position of the phenyl ring.
  • Implications: The para-fluorine may enhance metabolic stability but reduce steric accessibility compared to the target’s ortho-fluorophenoxy .
N~1~-(1,3-benzodioxol-5-ylmethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide ()
  • Core Structure : Benzodioxole-spiro-diazepine-acetamide.
  • Key Differences: A spiro-diazepine replaces the thiazole-pyrazole core. The 2-fluorophenoxy is absent; instead, a methyl group is on the spiro system.

Comparative Data Table

Compound Core Structure Substituents Key Features Reference
Target Compound Thiazole-pyrazole-benzodioxole 2-(2-fluorophenoxy)acetamide High lipophilicity, electron-withdrawing fluorine
(Thiazolo-triazole) Thiazolo-triazole-benzodioxole 4-methylphenyl, sulfanyl group Enhanced H-bonding, steric bulk
(Benzoyl-thiazole) Thiazole-benzodioxole 5-benzoyl, 4-phenyl Increased π-π interactions
(Pyrazole-thiazole) Pyrazole-thiazole 4-phenyl, methylamino Simplified structure, DCC synthesis
(Fluorophenyl-thiazole) Thiazole-fluorophenyl 5-phenoxy, 4-fluorophenyl Para-fluorine, metabolic stability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide

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